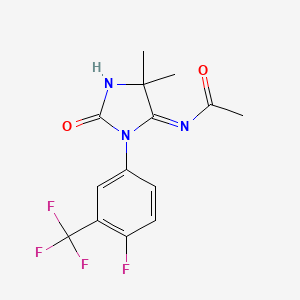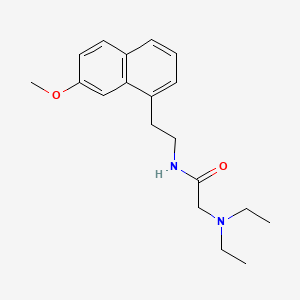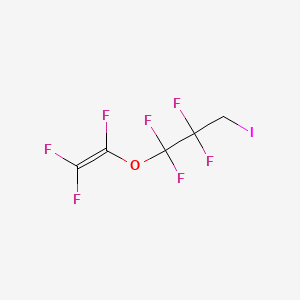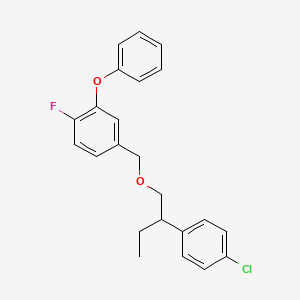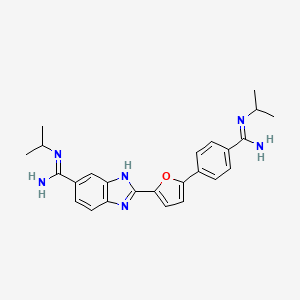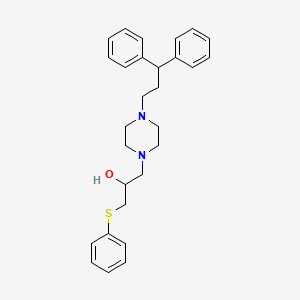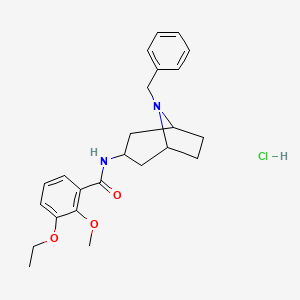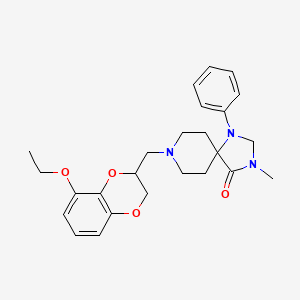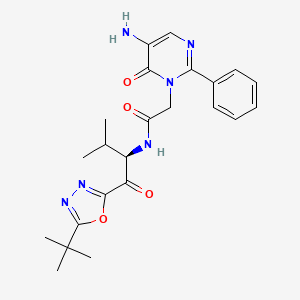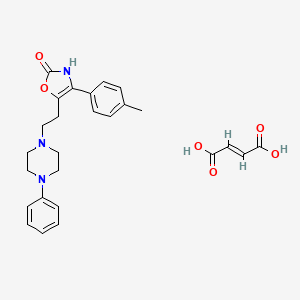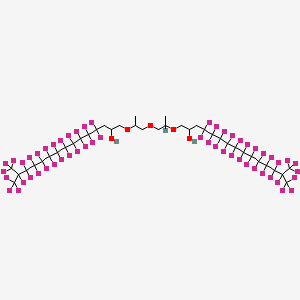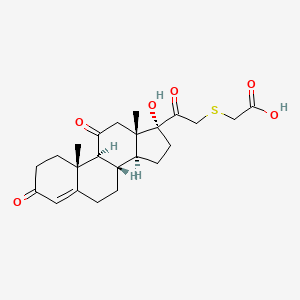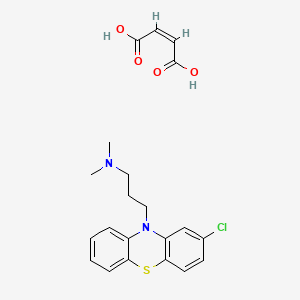
Chlorpromazine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorpromazine maleate is a phenothiazine antipsychotic medication primarily used to treat psychotic disorders such as schizophrenia. It is also used for the treatment of bipolar disorder, severe behavioral problems in children, nausea and vomiting, anxiety before surgery, and intractable hiccups . This compound was developed in the 1950s and is considered one of the first antipsychotic medications introduced to the market .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorpromazine maleate can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base to form chlorpromazine. This is followed by the reaction with maleic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorpromazine maleate undergoes various chemical reactions, including:
Oxidation: Chlorpromazine can be oxidized to form chlorpromazine sulfoxide.
Reduction: Reduction reactions can convert chlorpromazine sulfoxide back to chlorpromazine.
Substitution: Chlorpromazine can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Chlorpromazine sulfoxide.
Reduction: Chlorpromazine.
Substitution: Various substituted derivatives of chlorpromazine.
Wissenschaftliche Forschungsanwendungen
Chlorpromazine maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and neurotransmitter systems.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders, as well as its side effects and pharmacokinetics.
Industry: Used in the development of new antipsychotic medications and in the study of drug interactions
Wirkmechanismus
Chlorpromazine maleate exerts its effects primarily by acting as an antagonist on various postsynaptic receptors. It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the regulation of mood and behavior. Additionally, it has antiserotonergic and antihistaminergic properties, contributing to its anxiolytic, antidepressive, and antiaggressive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prochlorperazine: Another phenothiazine derivative used to treat nausea and psychotic disorders.
Thioridazine: Similar in structure and used for similar indications but has a different side effect profile.
Fluphenazine: A more potent phenothiazine antipsychotic with a longer duration of action.
Uniqueness
Chlorpromazine maleate is unique due to its broad spectrum of activity, affecting multiple neurotransmitter systems. It was the first antipsychotic introduced and remains a benchmark for comparing newer antipsychotic medications .
Eigenschaften
CAS-Nummer |
16639-82-0 |
|---|---|
Molekularformel |
C21H23ClN2O4S |
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H19ClN2S.C4H4O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
SREBWYZNQRYUHE-BTJKTKAUSA-N |
Isomerische SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


